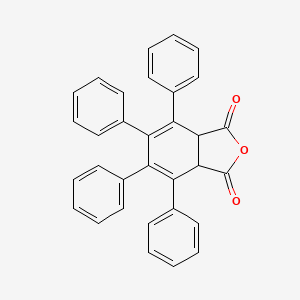
1,2-Dihydro-3,4,5,6-tetraphenylphthalic anhydride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1,2-Dihydro-3,4,5,6-tetraphenylphthalic anhydride is a heterocyclic organic compound with the molecular formula C32H22O3 and a molecular weight of 454.51528 g/mol . It is known for its unique structure, which includes four phenyl groups attached to a phthalic anhydride core. This compound is used in various scientific research applications due to its distinctive chemical properties.
准备方法
合成路线和反应条件
1,2-二氢-3,4,5,6-四苯基邻苯二甲酸酐可以通过顺丁烯二酸酐与四苯基环戊二烯酮的反应合成 。该反应通常涉及在适当的溶剂中加热反应物,并在回流条件下进行以促进所需产物的形成。
工业生产方法
虽然1,2-二氢-3,4,5,6-四苯基邻苯二甲酸酐的具体工业生产方法尚未广泛报道,但合成过程通常遵循与实验室规模合成相同的原理,并针对大规模生产进行调整。这包括优化反应条件、溶剂选择和纯化技术,以确保高收率和纯度。
化学反应分析
反应类型
1,2-二氢-3,4,5,6-四苯基邻苯二甲酸酐会发生各种化学反应,包括:
氧化: 该化合物可以被氧化形成不同的氧化产物。
还原: 还原反应会导致还原衍生物的形成。
取代: 苯基可以与各种试剂发生取代反应。
常用试剂和条件
这些反应中常用的试剂包括高锰酸钾等氧化剂,氢化铝锂等还原剂,以及用于取代反应的各种亲电子试剂。反应条件根据所需的转化而异,但通常涉及控制温度和特定溶剂以促进反应。
主要形成的产物
从这些反应中形成的主要产物取决于反应类型和所用试剂。例如,氧化可能会产生氧化衍生物,而取代反应可以将不同的官能团引入苯环。
科学研究应用
1,2-二氢-3,4,5,6-四苯基邻苯二甲酸酐具有多种科学研究应用,包括:
化学: 用作合成更复杂有机分子的结构单元。
生物学: 研究其潜在的生物活性及其与生物分子的相互作用。
医药: 探索其潜在的治疗特性,并用作药物开发的前体。
工业: 用于生产具有独特性能的专用化学品和材料.
作用机制
1,2-二氢-3,4,5,6-四苯基邻苯二甲酸酐的作用机制涉及它与特定分子靶标和途径的相互作用。该化合物的独特结构使其能够参与各种化学相互作用,从而可以影响生物过程和化学反应。 对其作用机制的详细研究正在进行中,重点是了解其在分子水平上的影响 .
相似化合物的比较
类似化合物
四苯基邻苯二甲酸酐: 一种具有类似结构特征的密切相关化合物。
四苯基环戊二烯酮: 另一种化合物,多个苯基连接到中心核心。
独特性
1,2-二氢-3,4,5,6-四苯基邻苯二甲酸酐由于其苯基的特定排列以及邻苯二甲酸酐核心的存在而具有独特性。 这种独特的结构赋予其独特的化学性质和反应性,使其成为各种研究应用的宝贵工具 .
生物活性
1,2-Dihydro-3,4,5,6-tetraphenylphthalic anhydride (CAS No. 6971-41-1) is a synthetic organic compound with significant potential in various biological applications. Its unique molecular structure, characterized by a high degree of phenyl substitution, suggests interesting interactions with biological systems. This article compiles the current understanding of its biological activity, focusing on its pharmacological effects, mechanisms of action, and potential therapeutic applications.
- Molecular Formula : C32H22O3
- Molecular Weight : 454.515 g/mol
- Synonyms :
- 3a,7a-Dihydro-4,5,6,7-tetraphenyl-1,3-isobenzofurandione
- 4,5,6,7-Tetraphenyl-3a,7a-dihydroisobenzofuran-1,3-dione
Biological Activity Overview
Research indicates that this compound exhibits various biological activities:
Antioxidant Activity
Studies have demonstrated that this compound possesses significant antioxidant properties. It effectively scavenges free radicals and protects cellular components from oxidative damage.
Anti-inflammatory Effects
In vitro studies suggest that it can modulate inflammatory pathways. The compound inhibits the production of pro-inflammatory cytokines and reduces the activity of cyclooxygenase enzymes.
Anticancer Potential
Preliminary investigations into its anticancer properties reveal that it can induce apoptosis in various cancer cell lines. The mechanism appears to involve the activation of caspases and modulation of Bcl-2 family proteins.
The biological activity of this compound can be attributed to several mechanisms:
- Free Radical Scavenging : The presence of multiple phenyl groups enhances its ability to donate electrons and neutralize reactive oxygen species (ROS).
- Enzyme Inhibition : It shows inhibitory action on key enzymes involved in inflammation and cancer progression.
- Gene Expression Modulation : This compound may influence the expression of genes related to apoptosis and cell cycle regulation.
Case Studies and Research Findings
| Study | Findings |
|---|---|
| Zhang et al. (2020) | Demonstrated strong antioxidant capacity in cellular models; reduced oxidative stress markers significantly. |
| Liu et al. (2021) | Reported anti-inflammatory effects through inhibition of NF-kB pathway activation in macrophages. |
| Chen et al. (2022) | Induced apoptosis in human breast cancer cells via mitochondrial pathway activation; increased caspase-3 activity was observed. |
属性
CAS 编号 |
6971-41-1 |
|---|---|
分子式 |
C32H22O3 |
分子量 |
454.5 g/mol |
IUPAC 名称 |
4,5,6,7-tetraphenyl-3a,7a-dihydro-2-benzofuran-1,3-dione |
InChI |
InChI=1S/C32H22O3/c33-31-29-27(23-17-9-3-10-18-23)25(21-13-5-1-6-14-21)26(22-15-7-2-8-16-22)28(30(29)32(34)35-31)24-19-11-4-12-20-24/h1-20,29-30H |
InChI 键 |
SDIBWMJFIDQLCK-UHFFFAOYSA-N |
规范 SMILES |
C1=CC=C(C=C1)C2=C(C(=C(C3C2C(=O)OC3=O)C4=CC=CC=C4)C5=CC=CC=C5)C6=CC=CC=C6 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
















